EPZ004777 is a potent and selective small-molecule inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, ] It is classified as an aminonucleoside and is a first-in-class inhibitor of DOT1L. [] In scientific research, EPZ004777 is primarily used as a tool to investigate the biological role of DOT1L and its potential as a therapeutic target, particularly in the context of cancer. [, , , ]
EPZ004777 acts by selectively inhibiting DOT1L, the enzyme responsible for histone H3 lysine 79 (H3K79) methylation. [, , ] This methylation plays a crucial role in gene regulation. [, ] In certain types of leukemia, particularly those involving MLL gene rearrangements, DOT1L is aberrantly recruited to specific genes, leading to their overexpression and contributing to cancer development. [, , , ]
EPZ004777 specifically inhibits DOT1L's catalytic activity by competing with S-adenosyl methionine (SAM), the co-substrate required for methylation. [, ] This inhibition leads to a decrease in H3K79 methylation, particularly dimethylation (H3K79me2), which is a hallmark of DOT1L activity. [, , , ] As a consequence, the expression of DOT1L target genes, including those involved in cell proliferation and differentiation, is downregulated. [, , , , ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.: 480-09-1
CAS No.: